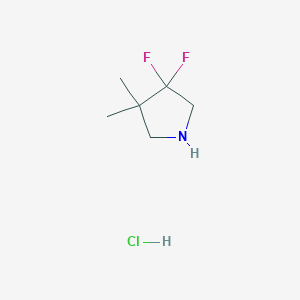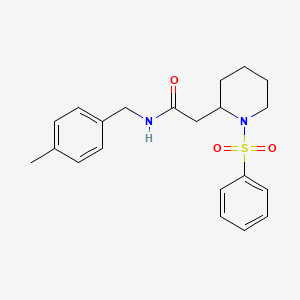![molecular formula C16H18ClN3O2 B3000338 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923233-02-7](/img/structure/B3000338.png)
6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Conformational Analysis
The molecular conformational analysis of compounds related to 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been explored through vibrational spectral analysis. Specifically, the analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione using FT-IR and FT-Raman spectra, complemented by DFT quantum chemical calculations, has provided insights into the vibrational wavenumbers and potential energy distribution. The geometrical parameters derived from these studies are consistent with XRD results, indicating a reliable conformational structure. The identification of electrophilic attack sites through MEP surface plots and the calculation of Fukui functions further enhance the understanding of the molecule's reactivity .
Synthesis Analysis
The synthesis of structurally similar compounds has been demonstrated using green chemistry principles. For instance, the synthesis of trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones was achieved through a one-pot condensation process. This process utilized 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, 1,3-dimethylbarbituric acid, and an aromatic aldehyde in the presence of choline hydroxide as a catalyst in an aqueous medium. The method provided excellent yields and short reaction times, showcasing an efficient approach to synthesizing complex pyrimidine diones .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated through various analytical techniques. The conformational analysis, as mentioned earlier, is supported by geometrical parameters that align with XRD results. This structural analysis is crucial for understanding the spatial arrangement of atoms within the molecule and the potential for intra-molecular non-covalent interactions, which can influence the molecule's stability and reactivity .
Chemical Reactions Analysis
The reactivity of the molecule has been studied through the identification of potential electrophile attacking sites and the calculation of local reactivity properties. The average local ionization energy surfaces and Fukui functions provide a detailed map of where reactions are most likely to occur. Additionally, the degradation properties of the molecule have been investigated, focusing on autoxidation and hydrolysis, by calculating bond dissociation energies and radial distribution functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the molecule are inferred from the vibrational spectral analysis and molecular dynamics studies. The hyperpolarizability and molecular electrostatic potential results offer insights into the non-linear optical properties and charge distribution, respectively. The docking studies suggest that the molecule interacts with biological substrates through weak non-covalent interactions, which could be relevant for its bioactive potential. The specific interactions with amino acids at the active site of the substrate have been characterized, providing a foundation for understanding the molecule's behavior in biological systems .
科学的研究の応用
Human Neutrophil Elastase Inhibition
Compounds structurally related to 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied for their inhibitory activity on human neutrophil elastase (HNE). These compounds are seen as potential treatments for diseases involving HNE activity, with applications that could be topical or via pulmonary inhalation (ArgentA Discovery Ltd et al., 2009).
Heteroaryl Substitution in Chemical Synthesis
Derivatives of pyrrolopyrimidine, which share a similar structure to the compound , have been synthesized by reacting specific compounds in DMF at 100 °C. The reaction pathway and the nature of the heteroaryl substituent in the resulting compounds are influenced by steric factors (Volovenko et al., 2002).
Fluorescent Polymers
Studies on polymers containing a structurally similar unit, tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione, have shown strong fluorescence and high quantum yields, making them suitable for organic electronics and other applications where strong luminescence is required (Zhang & Tieke, 2008).
Chemosensor for Hg2+ Ions
Chromeno[d]pyrimidine-2,5-dione/thione derivatives, with a structural resemblance to the compound , have been synthesized and used as chemosensors for Hg2+ ions. These sensors demonstrate excellent sensitivity and a visible color change in the presence of Hg2+ ions, indicating potential applications in environmental monitoring and safety (Jamasbi et al., 2021).
将来の方向性
Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Comprehensive research on diverse therapeutic potentials of heterocycles compounds has confirmed their immense significance in the pathophysiology of diseases . This suggests that there is potential for future research and development in this area.
作用機序
Target of Action
The primary targets of 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are the Src family of protein tyrosine kinases, including p56lck, p59fynT, Hck, and Src . These kinases play a crucial role in cellular signaling, regulating cell growth, differentiation, migration, and immune response .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP pocket of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process essential for kinase activity . This results in the inhibition of downstream signaling pathways regulated by these kinases .
Biochemical Pathways
The inhibition of Src family kinases by this compound affects multiple biochemical pathways. For instance, it inhibits the activation of focal adhesion kinase, a key player in cell adhesion and migration . It also potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells, which is crucial for T cell receptor signaling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of Src family kinases. This can lead to reduced cell proliferation, migration, and immune response, depending on the specific cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the ATP pocket of Src family kinases . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
特性
IUPAC Name |
6-butyl-4-(4-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-6-11(17)7-5-10/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFIKSKBNLXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

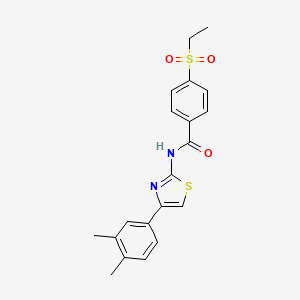
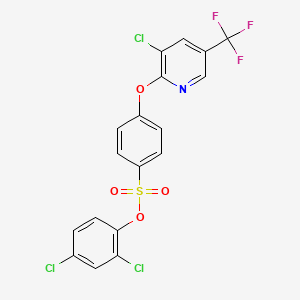
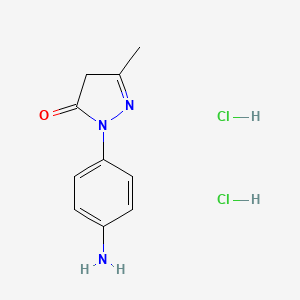
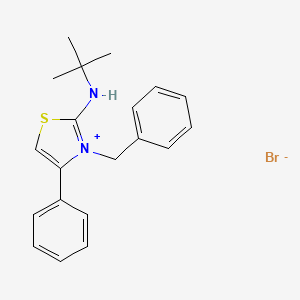
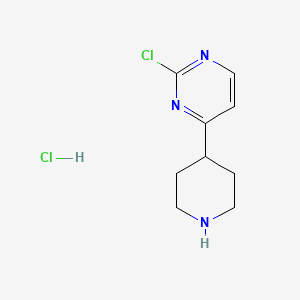
![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)
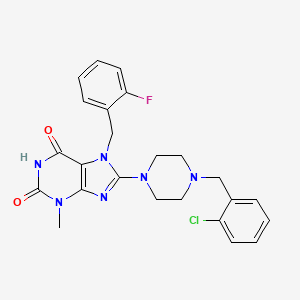
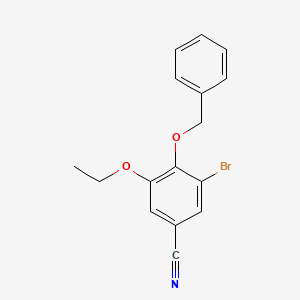
![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)
![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)
![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)
